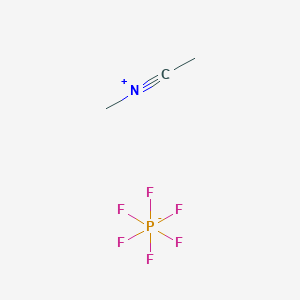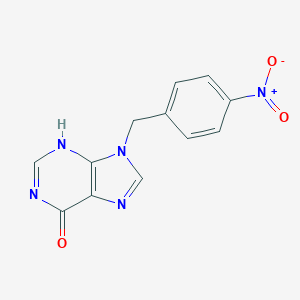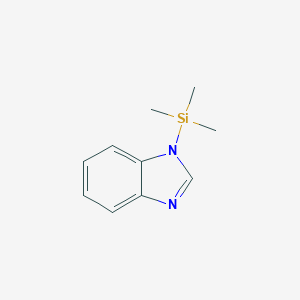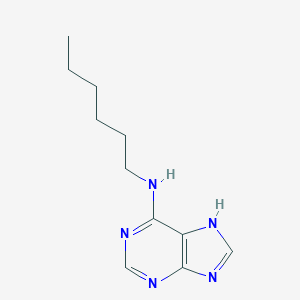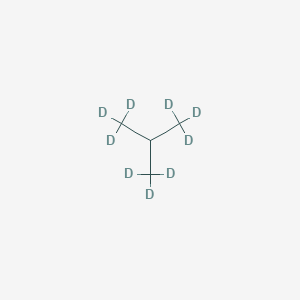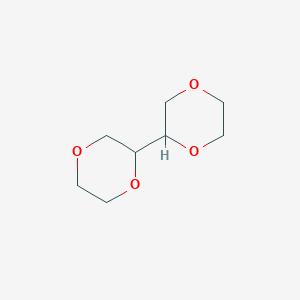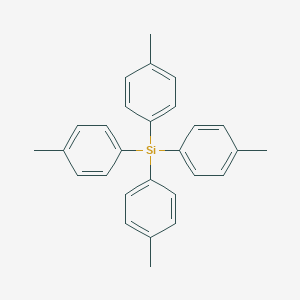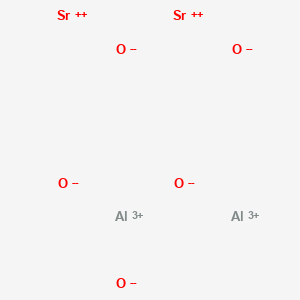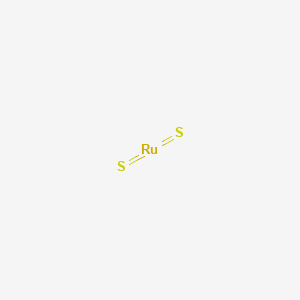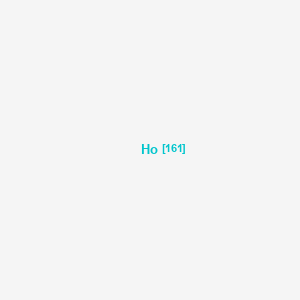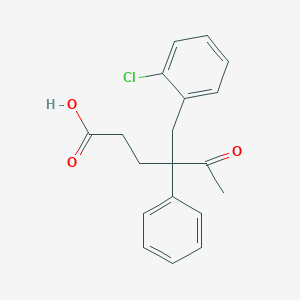![molecular formula Be3Al2(SiO3)6<br>Al2Be3O18Si6 B080958 Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane CAS No. 12428-23-8](/img/structure/B80958.png)
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is a chemical compound with the molecular formula Al2B3O10Si3. This compound is also known as alumino-boro-silicate glass and is widely used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is not fully understood. However, it is known to interact with biological molecules, such as proteins and nucleic acids, and alter their structure and function. This compound has been shown to have antimicrobial, anticancer, and immunomodulatory properties.
Efectos Bioquímicos Y Fisiológicos
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. In vivo studies have shown that this compound can reduce inflammation and improve tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has several advantages for lab experiments. It is a stable and inert material that can withstand high temperatures and harsh chemical environments. It is also biocompatible and can be used in biological systems without causing toxicity or adverse effects. However, the limitations of this compound include its high cost, complex synthesis method, and limited availability.
Direcciones Futuras
There are several future directions for the research and development of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane. One direction is to explore its potential as a drug delivery system for targeted therapy. Another direction is to investigate its use as a scaffold for tissue engineering and regenerative medicine. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on biological systems. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for this compound.
Conclusion
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is a unique and versatile compound with numerous scientific research applications. Its physical and chemical properties make it an ideal material for use in materials science, optics, electronics, and biomedicine. While the mechanism of action of this compound is not fully understood, it has been shown to have antimicrobial, anticancer, and immunomodulatory properties. Further research is needed to fully explore the potential of this compound and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane involves the reaction of aluminum, boron, and silicon compounds at high temperatures. The process is typically carried out in a furnace, where the reactants are heated to temperatures above 1000°C. The resulting product is a glassy material that can be further processed into various forms, such as fibers, sheets, and powders.
Aplicaciones Científicas De Investigación
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has numerous scientific research applications due to its unique physical and chemical properties. This compound is widely used in the fields of materials science, optics, electronics, and biomedicine. In materials science, it is used as a high-temperature insulation material, a reinforcement material for composites, and a substrate for thin-film coatings. In optics, it is used as a component in lenses, prisms, and mirrors. In electronics, it is used as a dielectric material in capacitors and as a substrate for electronic circuits. In biomedicine, it is used as a carrier material for drug delivery and as a scaffold for tissue engineering.
Propiedades
Número CAS |
12428-23-8 |
|---|---|
Nombre del producto |
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane |
Fórmula molecular |
Be3Al2(SiO3)6 Al2Be3O18Si6 |
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane |
InChI |
InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 |
Clave InChI |
NJJFVOQXYCEZLO-UHFFFAOYSA-N |
SMILES |
[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].O=[Si]1O[Al](O1)O[Si](=O)O[Al]2O[Si](=O)O2 |
SMILES canónico |
[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] |
Color/Form |
Colorless or green-yellow crystals; hexagonal Colorless, white, blue-green, green-yellow, yellow or blue crystals |
Densidad |
2.64 g/cu cm |
melting_point |
1650 °C |
Otros números CAS |
12428-23-8 1302-52-9 |
Pictogramas |
Irritant |
Solubilidad |
Slightly soluble in sulfuric acid under extreme conditions |
Sinónimos |
Berylium aluminum silicate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



